molecular formula C13H18N4 B14703640 1-(1-Adamantyl)-5-ethenyltetrazole CAS No. 24886-66-6

1-(1-Adamantyl)-5-ethenyltetrazole

Cat. No.: B14703640
CAS No.: 24886-66-6
M. Wt: 230.31 g/mol
InChI Key: ZVAFAINNZGHGCY-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-5-ethenyltetrazole is a compound that features a unique adamantane structure combined with a tetrazole ring. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while the tetrazole ring is a five-membered ring containing four nitrogen atoms. This combination results in a compound with interesting chemical and physical properties, making it a subject of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Adamantyl)-5-ethenyltetrazole typically involves the functionalization of adamantane derivatives. One common method includes the radical functionalization of adamantane to introduce the ethenyl group, followed by the formation of the tetrazole ring through cycloaddition reactions . The reaction conditions often require the use of catalysts and specific reagents to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantyl)-5-ethenyltetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced tetrazoles, and substituted adamantane compounds .

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-5-ethenyltetrazole involves its interaction with specific molecular targets and pathways. The adamantane structure provides stability and rigidity, while the tetrazole ring can participate in various chemical interactions. These properties enable the compound to exert its effects through binding to specific receptors or enzymes, modulating their activity .

Properties

CAS No.

24886-66-6

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

1-(1-adamantyl)-5-ethenyltetrazole

InChI

InChI=1S/C13H18N4/c1-2-12-14-15-16-17(12)13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2

InChI Key

ZVAFAINNZGHGCY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NN=NN1C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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